8,8-Dimethyl-7-oxa-9-azaspiro[4.5]decane

Catalog No.
S13589918
CAS No.
M.F
C10H19NO
M. Wt
169.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
8,8-Dimethyl-7-oxa-9-azaspiro[4.5]decane

Product Name

8,8-Dimethyl-7-oxa-9-azaspiro[4.5]decane

IUPAC Name

8,8-dimethyl-7-oxa-9-azaspiro[4.5]decane

Molecular Formula

C10H19NO

Molecular Weight

169.26 g/mol

InChI

InChI=1S/C10H19NO/c1-9(2)11-7-10(8-12-9)5-3-4-6-10/h11H,3-8H2,1-2H3

InChI Key

PESNCOPBQPIHKJ-UHFFFAOYSA-N

Canonical SMILES

CC1(NCC2(CCCC2)CO1)C

8,8-Dimethyl-7-oxa-9-azaspiro[4.5]decane is a complex bicyclic compound that belongs to the class of spiro compounds. Its structure features a spirocyclic framework consisting of both nitrogen and oxygen atoms integrated into the ring system, which contributes to its unique chemical properties. The molecular formula for this compound is C8H15NOC_8H_{15}NO, indicating the presence of eight carbon atoms, fifteen hydrogen atoms, one nitrogen atom, and one oxygen atom. The compound's structural characteristics allow it to exhibit significant biological activity and potential applications in medicinal chemistry.

The chemical reactivity of 8,8-Dimethyl-7-oxa-9-azaspiro[4.5]decane includes several types of reactions:

  • Oxidation: This compound can undergo oxidation reactions facilitated by agents such as hydrogen peroxide or potassium permanganate, leading to hydroxylated derivatives.
  • Reduction: Reduction can be achieved using lithium aluminum hydride or hydrogen in the presence of catalysts like Raney nickel, resulting in fully saturated derivatives.
  • Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, allowing nucleophiles to replace halogen atoms in the molecule.

Research indicates that 8,8-Dimethyl-7-oxa-9-azaspiro[4.5]decane possesses notable biological activities. It has been studied for its potential as an inhibitor of specific enzymes and receptors, which may contribute to its therapeutic effects in various medical conditions. The compound's unique structure allows it to interact with biological targets effectively, making it a candidate for further pharmacological exploration.

The synthesis of 8,8-Dimethyl-7-oxa-9-azaspiro[4.5]decane can be achieved through various methods:

  • Catalytic Tandem Cyclization: A diastereoselective gold and palladium relay catalytic tandem cyclization reaction starting from enynamides and vinyl benzoxazinanones can produce this compound.
  • Copper-Catalyzed Difluoroalkylation: This method involves the reaction of N-benzylacrylamides with ethyl bromodifluoroacetate, utilizing a tandem radical addition and dearomatizing cyclization process for efficient large-scale synthesis.

The applications of 8,8-Dimethyl-7-oxa-9-azaspiro[4.5]decane extend across various fields:

  • Medicinal Chemistry: Due to its biological activity, it is explored as a scaffold for developing new drug candidates targeting specific diseases.
  • Material Science: Its unique structural properties make it valuable in the development of new materials and chemical processes.
  • Chemical Research: It serves as an important intermediate in organic synthesis for constructing complex molecules.

Studies on the interactions of 8,8-Dimethyl-7-oxa-9-azaspiro[4.5]decane with biological systems have revealed its potential mechanisms of action. For instance, it may inhibit specific receptors involved in cancer cell proliferation, thereby offering therapeutic benefits against certain types of cancer. Understanding these interactions is crucial for optimizing its efficacy and therapeutic potential in clinical settings.

Several compounds share structural similarities with 8,8-Dimethyl-7-oxa-9-azaspiro[4.5]decane. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
2-Oxa-7-azaspiro[4.5]decane374795-37-60.94
2,8-Diazaspiro[4.5]decaneNot Available0.90
2-Oxa-8-azaspiro[4.5]decane hydrochloride479195-19-20.82
7-Methyl-8-oxa-2-azaspiro[4.5]decaneNot Available0.85

Uniqueness: The uniqueness of 8,8-Dimethyl-7-oxa-9-azaspiro[4.5]decane lies in its specific arrangement of atoms that enhances its biological activities compared to its analogs. The presence of both nitrogen and oxygen within the spiro ring system provides distinct chemical reactivity and interaction profiles that are not found in other similar compounds.

XLogP3

1.8

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

169.146664230 g/mol

Monoisotopic Mass

169.146664230 g/mol

Heavy Atom Count

12

Dates

Modify: 2024-08-10

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